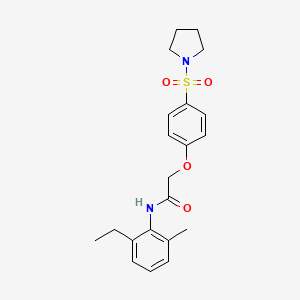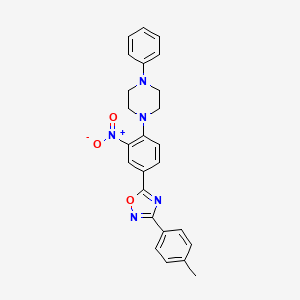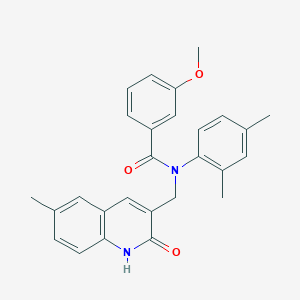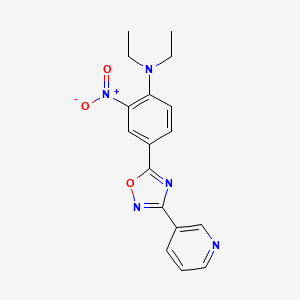
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide is a chemical compound that has been studied extensively in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide is not fully understood. However, studies have shown that this compound works by inhibiting various enzymes and proteins in the body. This inhibition leads to the suppression of various cellular processes, including cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function. In addition, this compound has been shown to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide in lab experiments is its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, making it an attractive target for further research. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide. One potential direction is to further investigate its therapeutic potential for the treatment of cancer, inflammation, and neurological disorders. In addition, future research could focus on optimizing the synthesis method for this compound to make it more accessible for large-scale production. Finally, future research could explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. This compound has been studied extensively for its potential therapeutic applications, and has shown promise in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound, and to optimize its synthesis method for large-scale production. Overall, the potential of this compound as a lead compound for the development of new drugs makes it an attractive target for further research.
Métodos De Síntesis
The synthesis of 2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide involves the reaction of 2-amino-5-chlorobenzophenone with m-toluidine in the presence of phosphorous oxychloride. This reaction leads to the formation of the intermediate, which is then reacted with cyanic acid to form the final product.
Aplicaciones Científicas De Investigación
2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-7-6-8-15(13-14)24-21(27)16-9-2-3-10-17(16)22-25-20(26-28-22)18-11-4-5-12-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNILOPSYQRRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699499.png)









![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
